1-氮杂肯泡龙

描述

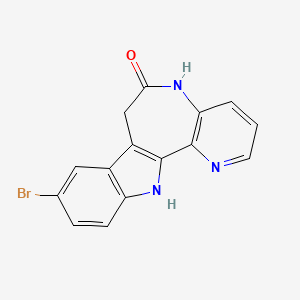

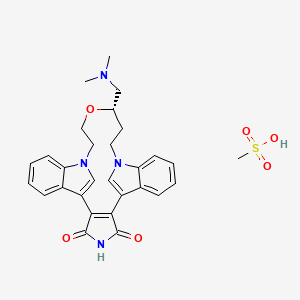

1-Azakenpaullone is a cell permeable, potent, selective inhibitor of glycogen synthase kinase 3β (GSK3β) with 100-fold less cross-reactivity against CDKs . It can be used together with BIO and CHIR99021 as “gold standards” for GSK3 inhibition .

Chemical Reactions Analysis

1-Azakenpaullone is known to inhibit GSK-3β, a key regulator of Runx2 activity in osteoblastic formation . It shows potent inhibitory activity against GSK-3β over CDK1/cyclin B and CDK5/p25 .Physical And Chemical Properties Analysis

1-Azakenpaullone has a molecular weight of 328.16 and a chemical formula of C15H10BrN3O . It is a solid substance that is insoluble in H2O and EtOH, but soluble in DMSO .科学研究应用

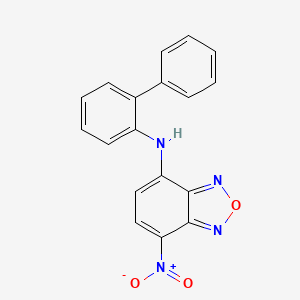

糖原合酶激酶-3 β 的选择性抑制剂1-氮杂肯泡龙已被确认为糖原合酶激酶-3 β (GSK-3β) 的选择性抑制剂,GSK-3β 是一种参与多种细胞过程的蛋白激酶。这种选择性归因于 1-氮杂肯泡龙分子内的独特电荷分布,使其区别于其他泡龙衍生物 (库尼克等人,2004).

环节动物的再生研究在环节动物中,Wnt/β-catenin 信号通路(可受 1-氮杂肯泡龙影响)在再生过程中的细胞增殖、伤口愈合和原基发育中起着至关重要的作用。1-氮杂肯泡龙通过抑制 GSK3β,可能会过度激活这条通路,影响环节动物 Syllis malaquini 中原基分化和再分节的阶段 (里贝罗和阿瓜多,2021).

- akenpaullone 已在人类植入前胚胎发育的背景下进行了研究,特别是其对 WNT/β-catenin 信号通路的影響。1-氮杂肯泡龙对 β-catenin 的稳定化导致人类囊胚中滋养外胚层谱系的發育发生变化,表明其对早期胚胎发生具有潜在影响 (克里维加、埃萨希卜和范德维尔德,2015).

胰腺 β 细胞保护和复制1-氮杂肯泡龙及其衍生物已被发现对胰腺 β 细胞的生长和存活发挥作用。该化合物已被证明可以刺激 β 细胞复制并防止细胞死亡,表明其在糖尿病治疗中的潜在用途。此外,1-氮杂肯泡龙衍生物刺激了 β 细胞转录因子的表达,突出了它们在 β 细胞再生治疗中的重要性 (斯图肯布洛克等人,2008).

斑马鱼胚胎毒理学和 AHR 相互作用斑马鱼胚胎的研究探索了 1-氮杂肯泡龙与芳烃受体 (AHR) 之间的相互作用,特别是在发育毒性的背景下。研究发现,1-氮杂肯泡龙对 β-catenin 信号的调节与 AHR 激动剂相互作用,影响胚胎毒性和转录反应。这突出了 1-氮杂肯泡龙在了解由 AHR 控制的毒理学和生理过程中的重要作用 (温森特、斯特格曼和琼森,2015).

安全和危害

属性

IUPAC Name |

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042686 | |

| Record name | Azakenpaullone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azakenpaullone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)

![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)